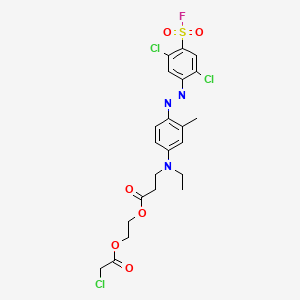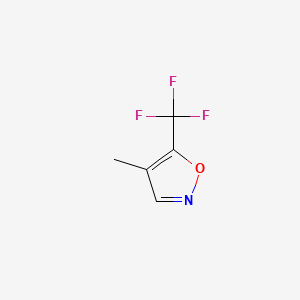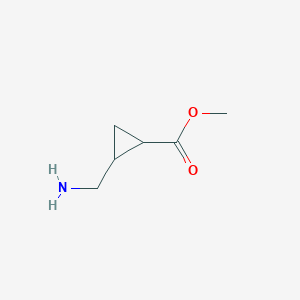![molecular formula C5H9NO3S B575766 L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) CAS No. 189082-79-9](/img/structure/B575766.png)
L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) is a derivative of the amino acid L-alanine, characterized by the presence of an ethenylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) typically involves the introduction of the ethenylsulfinyl group to the L-alanine backbone. One common method includes the use of sulfoxides and vinyl compounds under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenylsulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) involves its interaction with specific molecular targets and pathways. The ethenylsulfinyl group can participate in redox reactions, influencing cellular oxidative states. Additionally, the compound may interact with enzymes involved in amino acid metabolism, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
L-Alanine: The parent amino acid, lacking the ethenylsulfinyl group.
D-Alanine: The enantiomer of L-alanine, with different stereochemistry.
S-Allyl-L-cysteine: Another sulfur-containing amino acid derivative.
Uniqueness
L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI) is unique due to the presence of the ethenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other alanine derivatives and expands its range of applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-3-[(S)-ethenylsulfinyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-2-10(9)3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGICBLBYQYUOG-ZXPFJRLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[S@@](=O)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

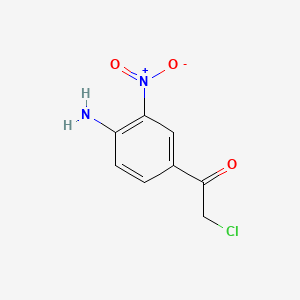
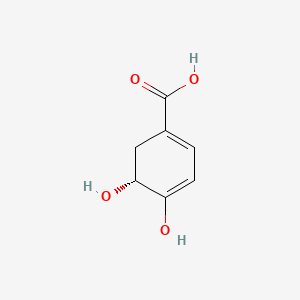
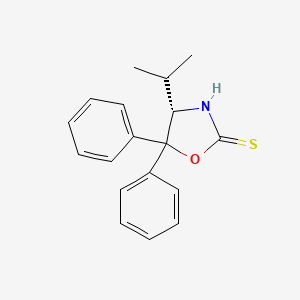
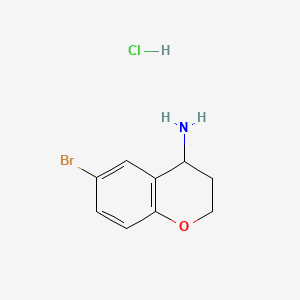
![tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B575698.png)

